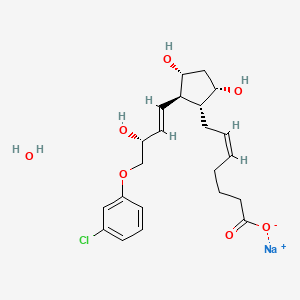
(+/-)-Cloprostenol sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Cloprostenol sodium salt is a synthetic prostaglandin analogue used primarily in veterinary medicine. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its potent luteolytic activity, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone.
Métodos De Preparación
The synthesis of (+/-)-Cloprostenol sodium salt involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the prostaglandin analogue is synthesized through a series of chemical reactions, including aldol condensation and Wittig reaction.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and esterification.
Resolution of enantiomers: The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Formation of the sodium salt: The final step involves the conversion of the free acid form of cloprostenol into its sodium salt by reacting it with sodium hydroxide.
Análisis De Reacciones Químicas
(+/-)-Cloprostenol sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(+/-)-Cloprostenol sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.
Medicine: In veterinary medicine, it is used to control the reproductive cycle in animals, induce labor, and treat certain reproductive disorders.
Industry: The compound is used in the production of other prostaglandin analogues and related compounds.
Mecanismo De Acción
The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.
Comparación Con Compuestos Similares
(+/-)-Cloprostenol sodium salt is similar to other prostaglandin analogues, such as dinoprost and fluprostenol. it has unique properties that make it particularly effective in veterinary applications. For example, it has a longer half-life and greater potency compared to dinoprost, making it more effective at lower doses. Additionally, its racemic nature allows for a more balanced physiological response compared to single-enantiomer compounds.
Similar compounds include:
Dinoprost: Another prostaglandin analogue used in veterinary medicine.
Fluprostenol: A prostaglandin analogue with similar luteolytic activity.
Prostaglandin F2α: A natural prostaglandin with similar biological effects.
Propiedades
Fórmula molecular |
C22H30ClNaO7 |
|---|---|
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate |
InChI |
InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1 |
Clave InChI |
ZEQHRVULQBYULU-LPFHDDPUSA-M |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+] |
SMILES canónico |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
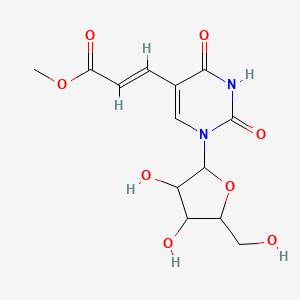
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
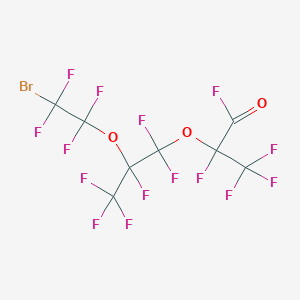
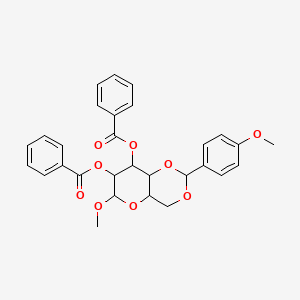

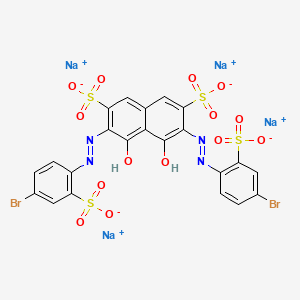


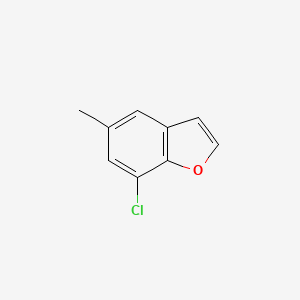

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
